![molecular formula C18H26O10 B2962417 (2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol CAS No. 67412-74-2](/img/structure/B2962417.png)
(2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol” is a complex organic molecule. It contains galactosamine and hydroxybenzoic acid groups, which can be used in peptide synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C76H52O46, and it has a molecular weight of 1701.2 . It contains several functional groups, including hydroxyl groups, ether bonds, and benzoyl groups. The presence of multiple stereocenters indicates that this compound can exist in various stereoisomers .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored at 2-8°C, away from light and in a dry environment . The presence of multiple hydroxyl groups suggests that it is likely to be highly polar and may have strong hydrogen bonding interactions.Wissenschaftliche Forschungsanwendungen
Diversity-Oriented Synthesis
The compound is related to a class of substances that are synthesized through diversity-oriented synthesis techniques. For example, a study by Zaware et al. (2011) discusses the oxidative carbon-hydrogen bond activation and click chemistry to create a library of substituted tetrahydropyrans, which are structurally related to the compound . This method enables the rapid generation of diverse non-natural compounds for screening against a variety of biological targets (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Polysaccharide-Type Polymers
Komada, Okada, and Sumitomo (1978) explored the syntheses and properties of polysaccharide-type polymers, specifically poly(trans-3,4-dihydroxytetrahydropyran-6,2-diyloxymethylene). Their research contributes to understanding how structural elements similar to those in the queried compound can be utilized in the creation of new materials with specific properties, such as water sorption akin to natural dextran (Komada, Okada, & Sumitomo, 1978).
Disaccharide Mimetics
The development of C-linked disaccharide mimetics is another application area. Harding et al. (2003) described the use of dipyranones for synthesizing novel C-linked disaccharide analogs, demonstrating the compound's potential in creating molecules that can mimic the biological activity of natural sugars. This research suggests the relevance of the compound's structure in designing bioactive molecules (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).
Green Chemistry and Catalysis
Aghazadeh and Nikpassand (2019) reported on the use of 2-amino glucose (structurally related to the compound ) for synthesizing a magnetically recoverable nanocatalyst for green chemistry applications. This study highlights the compound's utility in environmentally friendly synthetic processes, showcasing its potential in catalysis and sustainable chemistry (Aghazadeh & Nikpassand, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O10/c19-6-10-12(20)14(22)16(24)18(27-10)28-11-8-26-17(15(23)13(11)21)25-7-9-4-2-1-3-5-9/h1-5,10-24H,6-8H2/t10-,11-,12+,13+,14+,15-,16-,17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUMUKAMXQEGMM-FNAHJEAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5r,6r)-2-(((3r,4r,5r,6r)-6-(benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2h-pyran-3,4,5-triol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.